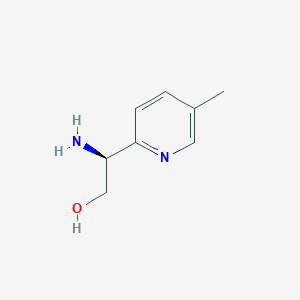
(2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyridine ring substituted with a methyl group and an aminoethanol side chain, which may contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a chiral amine, followed by reduction to yield the desired amino alcohol. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms of the compound, and substituted pyridine derivatives. These products can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand for studying enzyme-substrate interactions or as a probe for investigating biological pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of various chemical products.
作用機序
The mechanism of action of (2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL depends on its specific interactions with molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
Similar compounds to (2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL include other chiral amino alcohols and pyridine derivatives, such as:
- (2S)-2-Amino-2-(3-methylpyridin-2-YL)ethan-1-OL
- (2S)-2-Amino-2-(4-methylpyridin-2-YL)ethan-1-OL
- (2S)-2-Amino-2-(6-methylpyridin-2-YL)ethan-1-OL
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring and the presence of a chiral center
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
InChIキー |
FKXNZXZVTWSVEI-SSDOTTSWSA-N |
異性体SMILES |
CC1=CN=C(C=C1)[C@@H](CO)N |
正規SMILES |
CC1=CN=C(C=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


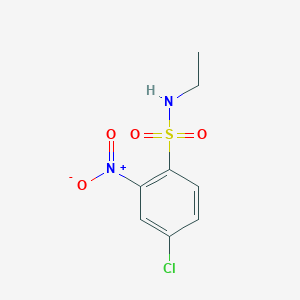

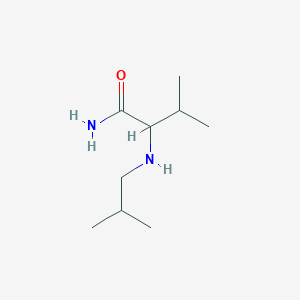
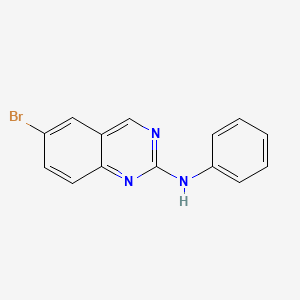

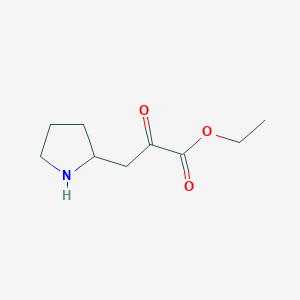
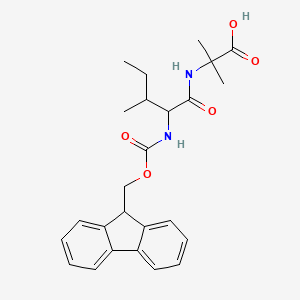
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)


![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)


